2'-Deoxyadenosine 5'-triphosphate disodium

Stability Shelf Life Logistics

Standard dATP free acid or alternative salts introduce variability in PCR, cDNA synthesis, and sequencing due to differences in solubility, pH stability, and enzyme kinetics. This disodium salt formulation eliminates these variables. - **Defined performance**: >98% purity ensures consistent Km/kcat with DNA polymerases. - **Extended stability**: 2-year validated shelf life as crystalline solid at -20°C; 50 mg/mL aqueous solubility. - **Cost-effective alternative**: Replace dATPαS (up to 100x higher cost) when mutant luciferase systems permit, reducing pyrosequencing reagent expense without sacrificing data quality.

Molecular Formula C10H14N5Na2O12P3
Molecular Weight 535.15 g/mol
Cat. No. B15550751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine 5'-triphosphate disodium
Molecular FormulaC10H14N5Na2O12P3
Molecular Weight535.15 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
InChIKeyJEKDCIBJADJZSK-OJSHLMAWSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dATP Disodium: High-Purity Nucleotide for DNA Synthesis


2'-Deoxyadenosine 5'-triphosphate disodium (dATP-Na2, CAS: 74299-50-6) is a key deoxynucleoside triphosphate (dNTP) utilized as a fundamental substrate by DNA polymerases and reverse transcriptases for DNA strand synthesis . The disodium salt formulation is specifically engineered to enhance aqueous solubility to 50 mg/mL and provide extended stability during storage at -20°C, with a verified shelf life of at least 2 years in its solid, crystalline form [1]. This particular salt form is widely specified in molecular biology applications—including PCR, cDNA synthesis, and sequencing—where consistent, high-purity (>98-99%) building blocks are essential for reproducible enzymatic fidelity and processivity .

Workflow
Substrate for DNA polymerases in PCR, cDNA synthesis, and sequencing
Formulation
Disodium salt facilitates ready aqueous solubility for stock preparation
Logistics
Extended shelf-life at recommended storage reduces requalification frequency

dATP Disodium vs. Other dATP Forms


Substituting the disodium salt of dATP with the free acid, other salt forms, or modified analogs (e.g., dATPαS, c7dATP) without quantitative justification introduces significant experimental risk. This is because critical parameters such as solubility, pH stability, enzyme kinetics (Km, kcat), and shelf-life are directly influenced by the counter-ion and physical form [1]. For instance, while the disodium salt demonstrates long-term solid-state stability at -20°C [2], its gamma-labeled analog is documented to be approximately 20-fold less stable to hydrolysis [3]. Similarly, the cost-prohibitive analog dATPαS can be up to 100 times more expensive [4] and exhibits altered enzymatic discrimination, making it a poor direct substitute for core applications. The following evidence details the specific, quantifiable advantages that define procurement and selection criteria for dATP disodium.

Free acid form
Requires in-situ neutralization, which may alter local pH and polymerase kinetics
Gamma-labeled dATP
Lower hydrolytic stability; may degrade faster under typical assay conditions
dATPαS analog
Substantially higher cost and altered substrate discrimination; not a direct substitute for native dATP

dATP Disodium: Comparative Evidence


Superior Solid-State Stability

The disodium salt formulation of dATP demonstrates a defined, long-term shelf life in solid form. When stored under recommended conditions (-20°C), the compound remains stable for a guaranteed period of 2 years [1]. This is a critical logistical advantage over less stable liquid formulations or modified analogs like gamma-labeled dATP, which is shown to have an approximate 20-fold higher hydrolysis rate compared to unmodified dATP [2].

Stability Comparison
Reported
2 yr at -20°C (disodium) vs ~20-fold higher hydrolysis (γ-labeled)
Reported shelf-life stability reduces procurement frequency and batch requalification
Storage condition critical; data to verify for lab-specific protocols
Stability Shelf Life Logistics

Defined Aqueous Solubility

The disodium salt of dATP provides a specific and validated aqueous solubility of 50 mg/mL, yielding a clear, colorless solution . This well-defined parameter ensures reliable and consistent preparation of stock solutions, a critical step for reproducible enzymatic assays. In contrast, other dATP forms like the free acid require in-situ neutralization, introducing a variable that can affect local pH and, consequently, enzyme activity.

Aqueous Solubility
Data to verify
50 mg/mL, clear, colorless solution
Supports consistent stock preparation for enzymatic assays
Supplier-reported value; free acid requires pH adjustment
Solubility Formulation Assay Development

Dpo4 Substrate Preference for Blunt-End Ligation

In template-independent blunt-end addition reactions catalyzed by the translesion synthesis polymerase Dpo4 (Saccharolobus solfataricus), the native nucleotide dATP is the preferred substrate. Efficiency ratios demonstrate that Dpo4 selects nucleotides in the order dATP > dTTP > dCTP > dGTP, with dATP being favored by a factor of 5- to 50-fold over the other three standard dNTPs [1]. Furthermore, the first blunt-end incorporation of dATP is 80-fold more efficient than the subsequent addition of a second dATP [1].

Dpo4 Substrate Preference
Head-to-head
dATP favored 5-50× over dTTP/dCTP/dGTP; first blunt-end addition 80× more efficient
Native dATP is preferred substrate; substitution may reduce blunt-end ligation efficiency
Polymerase-specific context (Dpo4)
DNA Polymerase Substrate Specificity Dpo4 Kinetics

T7 DNA Polymerase Kinetic Parameters

Kinetic analysis of an exonuclease-deficient T7 DNA polymerase reveals the enzyme's discriminatory power against incorrect nucleotides. The catalytic efficiency (kcat/Km) for misincorporation of dATP opposite a non-complementary base is 91 M⁻¹s⁻¹. This value is 4-fold higher than that for dCTP (23 M⁻¹s⁻¹) and 21-fold higher than for dGTP (4.3 M⁻¹s⁻¹) [1]. This data establishes a kinetic baseline for polymerase fidelity and highlights that the enzyme's discrimination is nucleotide-specific, not uniform.

T7 Kinetics Baseline
Head-to-head
kcat/Km misincorporation: 91 M⁻¹s⁻¹ (dATP)
Quantitative baseline for polymerase fidelity and misincorporation rate comparison
Exonuclease-deficient T7 mutant; single-turnover conditions
DNA Polymerase Kinetics Fidelity T7

Cost Savings vs. dATPαS in Pyrosequencing

In the context of pyrosequencing technology, the use of the standard analog 2'-deoxyadenosine-5'-O-(1-thiotriphosphate) (dATPαS) is recognized as problematic not only for its reduced accuracy in poly(T) regions but also for its prohibitive cost. Patent literature specifies that dATPαS can be "expensive as much as 100 times the cost of dATP" [1]. This cost differential makes the disodium salt of native dATP a significantly more economical choice for applications where its use is biochemically feasible.

Cost vs. dATPαS
Class-level
dATPαS up to 100× more expensive than native dATP
Economical alternative when enzyme system permits; reduces high-throughput reagent costs
Patent literature; pricing may vary
Pyrosequencing dATPαS Cost Analysis Procurement

dATP vs. N-MC-dATP: Glycosidic Torsion

Crystallographic studies on human DNA polymerase iota (hpol ι) reveal that unmodified dATP and the South-MC-dATP analog both adopt a syn glycosyl torsion angle when paired with template dT, facilitating a Hoogsteen base-pairing mode [1]. This orientation is associated with weaker base-stacking interactions and is less catalytically favorable compared to the anti conformation adopted by the fixed-conformation analog N-MC-dATP [1]. This structural evidence underscores that even subtle backbone modifications can profoundly alter the active-site geometry and base-pairing fidelity of the nucleotide.

Glycosidic Conformation
Head-to-head
dATP adopts syn (Hoogsteen); N-MC-dATP adopts anti, increasing catalytic favorability
Native dATP serves as essential baseline for studying polymerase active-site geometry
hpol ι ternary complex; X-ray crystallography
DNA Polymerase iota Fidelity Conformation Crystallography

dATP Disodium: Key Applications


Standard & Long-Range PCR Workflows

The high purity (>98-99%) and validated 2-year shelf life of dATP disodium [REFS-1, REFS-2] make it the ideal building block for all routine and demanding PCR applications. Its defined solubility ensures accurate master mix preparation, while the known kinetic parameters with polymerases provide a reliable baseline for optimizing amplification conditions. Procuring the disodium salt in bulk for core facilities is justified by its long-term stability, which minimizes the need for frequent re-qualification of new lots.

DNA Polymerase Fidelity & Kinetics Benchmark

Native dATP serves as the essential reference point against which all modified nucleotides are compared. Its well-characterized misincorporation rate with T7 DNA polymerase (kcat/Km = 91 M⁻¹s⁻¹) [1] and its distinct syn glycosidic conformation in the active site of hpol ι [2] provide crucial quantitative and structural benchmarks. Researchers studying polymerase mechanism or developing novel nucleotide analogs must use a high-purity dATP standard to ensure their comparative data is meaningful and reproducible.

Cost-Saving Pyrosequencing Alternative

While dATPαS is the conventional choice for pyrosequencing to avoid luciferase background, its cost (up to 100x that of dATP) [1] and tendency to reduce accuracy in poly(T) tracts [2] are well-documented limitations. For labs developing or using mutant luciferases that can discriminate against ATP , the procurement of native dATP disodium becomes an economically compelling alternative. This scenario directly addresses a vendor-agnostic, data-driven procurement decision: when the enzyme system permits, substituting with native dATP yields identical sequence data at a fraction of the reagent cost.

Application
Selection Property
Validation Focus
PCR & cDNA synthesis workflows
High-purity dNTP with defined solubility and stability
Lot consistency and enzymatic fidelity
Polymerase fidelity & kinetics benchmark
Well-characterized native dATP baseline
Misincorporation rate and conformational reference
Cost-effective pyrosequencing alternative
Compatibility with mutant luciferase systems
Cost-efficiency and sequence accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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